molecular formula C21H20N4O4 B14934718 (1-methyl-1H-indol-2-yl){4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}methanone

(1-methyl-1H-indol-2-yl){4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}methanone

Cat. No.: B14934718
M. Wt: 392.4 g/mol
InChI Key: SFWNZMHAKZGNKR-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone is a complex organic compound that features a unique structure combining an indole moiety, a piperazine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the piperazine ring, and finally, the attachment of the nitrophenyl group. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: The compound can be utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved may include signal transduction, metabolic processes, or other cellular functions. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone: Similar structure but with a different position of the nitro group.

    4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone: Another positional isomer with the nitro group in a different location.

    4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone: Similar structure with a chlorine atom instead of a nitro group.

Uniqueness

The uniqueness of 4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone lies in its specific combination of functional groups and their positions within the molecule. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

[4-(1-methylindole-2-carbonyl)piperazin-1-yl]-(3-nitrophenyl)methanone

InChI

InChI=1S/C21H20N4O4/c1-22-18-8-3-2-5-15(18)14-19(22)21(27)24-11-9-23(10-12-24)20(26)16-6-4-7-17(13-16)25(28)29/h2-8,13-14H,9-12H2,1H3

InChI Key

SFWNZMHAKZGNKR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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